1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride
Overview
Description
1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride is a chemical compound with the molecular formula C8H8ClF4N3 and a molecular weight of 257.62 g/mol . This compound is characterized by the presence of a guanidine group attached to a phenyl ring substituted with fluoro and trifluoromethyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride typically involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with cyanamide under acidic conditions to form the guanidine derivative . The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluoro and trifluoromethyl groups on the phenyl ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The fluoro and trifluoromethyl groups enhance its binding affinity and specificity, making it a valuable tool in biochemical studies. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride can be compared with other similar compounds, such as:
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Another fluorinated building block used in pharmaceutical synthesis.
Trifluoromethyl-substituted guanidines: These compounds share similar structural features and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N3.ClH/c9-5-2-1-4(8(10,11)12)3-6(5)15-7(13)14;/h1-3H,(H4,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNZODJQZQXNRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=C(N)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-42-9 | |
Record name | Guanidine, N-[2-fluoro-5-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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